molecular formula C3H6O2S B116438 Methyl thioglycolate CAS No. 2365-48-2

Methyl thioglycolate

Cat. No.: B116438
CAS No.: 2365-48-2
M. Wt: 106.15 g/mol
InChI Key: MKIJJIMOAABWGF-UHFFFAOYSA-N
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Description

Methyl thioglycolate, with the chemical formula C3H6O2S and CAS registry number 2365-48-2, is a colorless liquid known for its applications in various industries. It is also referred to as thioglycolic acid methyl ester. This compound is characterized by its thioglycolate functional group and is commonly used as a reagent in organic synthesis. It offers a versatile platform for the introduction of thioglycolate moieties into different molecules. This compound is also used in the production of hair care products, such as permanent wave solutions and hair straighteners. Additionally, it finds application as a stabilizer in the manufacturing of polyvinyl chloride and as a corrosion inhibitor in metalworking fluids .

Synthetic Routes and Reaction Conditions:

    Microwave-Assisted Synthesis: this compound can be synthesized by microwave irradiation of 2-halobenzonitriles and this compound in the presence of triethylamine in dimethyl sulfoxide at 130°C.

    Molten Salt Hydrate Method: Another method involves adding thioglycolic acid and methanol into a molten salt hydrate for esterification. After the reaction is finished, the mixture is settled and layered, and the organic phase, which is this compound, is separated.

Industrial Production Methods:

    Esterification Reaction: Industrially, this compound is produced by the esterification of thioglycolic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Methyl thioglycolate as a Synthetic Intermediate

MTG is widely utilized as a building block in organic synthesis. It serves as an important intermediate in the production of various sulfur-containing compounds and pharmaceuticals. For instance, it has been used to synthesize 3-carbomethoxy-4-oxotetrahydrothiopyran and other tetrahydrothiophene derivatives .

Enantioselective Reactions

In 2018, researchers reported the enantioselective sulfa-Michael addition of MTG to chalcones, demonstrating its utility in stereoselective reactions . This application highlights MTG's role in producing chiral compounds, which are crucial in the pharmaceutical industry.

Photochemistry

Photochemical Reactions

MTG exhibits interesting photochemical properties. Studies have shown that under UV irradiation, MTG can undergo desulfurization, leading to the formation of methyl acetate and elemental sulfur . The photochemical behavior of MTG has been investigated in both gas-phase and matrix conditions, revealing complex reaction pathways and the formation of various intermediate species.

Case Study: Photodegradation

A study on the photodegradation of MTG particles illustrated its oxidation characteristics. The research demonstrated that MTG could oxidize in dark conditions when levitated droplets were exposed to specific environmental conditions . The findings indicated that MTG's reactivity could be influenced by humidity and light exposure, which are critical factors in atmospheric chemistry.

Medicinal Chemistry

Drug Development

MTG has been evaluated for its potential in drug development. For example, it has been studied for its interactions with DNA-binding agents like dynemicin A, where it was found to enhance the cleavage activity of these compounds . This interaction is significant for developing targeted cancer therapies.

Toxicological Studies

Research has also focused on the toxicological aspects of MTG. Acute dermal toxicity studies have shown that MTG can cause significant skin and eye irritation upon exposure . Understanding these effects is vital for safe handling practices in industrial applications.

Agricultural Applications

Pesticide Formulations

MTG is used in formulating agricultural chemicals due to its efficacy as a sulfur-containing compound. It acts as an important intermediate in synthesizing various agrochemicals that target pests effectively while minimizing environmental impact.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Chemical Synthesis Intermediate for sulfur-containing compoundsSynthesis of tetrahydrothiophene derivatives
Photochemistry Photochemical reactions leading to desulfurizationFormation of methyl acetate under UV irradiation
Medicinal Chemistry Enhances DNA cleavage activityInteraction with dynemicin A for targeted therapies
Agricultural Chemicals Used in pesticide formulationsEffective targeting of pests with reduced environmental impact

Mechanism of Action

Methyl thioglycolate exerts its effects through its thiol group, which can undergo nucleophilic and reductive activation. For example, it reacts with dynemicin A to form activation products that cleave DNA. This mechanism involves the thiol group attacking the electrophilic sites on the target molecule, leading to the formation of adducts and subsequent biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions. Its versatility in organic synthesis and its applications in various industries, including hair care and polymer stabilization, make it a valuable compound .

Biological Activity

Methyl thioglycolate (MTG), a compound with the chemical formula CH₃OC(O)CH₂SH, has garnered attention in various fields of biological research due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a thiol ester that exhibits several biological activities primarily through its interactions with biological macromolecules and involvement in radical-mediated reactions.

  • Oxidative DNA Damage : MTG has been utilized as a model compound for studying oxidative DNA damage. It reacts with divalent metals such as copper and iron, leading to the generation of reactive oxygen species (ROS), which can induce DNA strand breaks. This property is significant for understanding the mechanisms behind oxidative stress-related diseases and developing therapeutic strategies to mitigate such damage.
  • Antibacterial Activity : Research indicates that MTG possesses antibacterial properties by binding to amino acids on bacterial surfaces, disrupting their function, and leading to cell death. It has been shown to inhibit protein synthesis by preventing ribosomes from effectively attaching to messenger RNA (mRNA). This mechanism suggests potential for developing novel antibacterial agents.
  • Antitumor Applications : MTG has been investigated for its role in cancer research as it serves as a precursor in synthesizing compounds with anticancer properties. Its ability to generate thiyl radicals is particularly relevant in studies focused on radical-mediated reactions that impact various biological processes.
  • Radical Initiation : MTG acts as a radical initiator, influencing the stability and efficacy of other compounds in biochemical pathways. Its interactions with amines during racemization processes further emphasize its significance in synthetic organic chemistry.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial effects of MTG against various bacterial strains, demonstrating significant inhibition of growth at specific concentrations. The results indicated that MTG disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

This data supports the hypothesis that MTG can be developed into an effective antibacterial agent.

Case Study 2: Antitumor Activity

In another study focusing on cancer cell lines, MTG was shown to induce apoptosis in human breast cancer cells (MCF-7). The study reported that treatment with MTG resulted in a dose-dependent decrease in cell viability and an increase in markers associated with programmed cell death.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108510
256530
504060

These findings highlight the potential of MTG as a candidate for further development in anticancer therapies .

Synthesis and Applications

This compound can be synthesized through various methods, including esterification reactions involving thioglycolic acid and methanol. Its applications extend beyond biological research into fields such as pharmaceuticals and materials science, where it is used as a precursor for synthesizing other biologically active compounds.

Chemical Reactions Analysis

Gas-Phase Photolysis

UV irradiation (λ\lambda = 200–400 nm) of MTG in the gas phase initiates radical-mediated desulfurization, producing methyl acetate (CH₃OC(O)CH₃) and elemental sulfur (S₈) as primary products . The proposed mechanism involves:

  • S–H bond cleavage :

    CH OC O CH SHhνCH OC O CH S+H\text{CH OC O CH SH}\xrightarrow{h\nu}\text{CH OC O CH S}^\cdot +\text{H}^\cdot
  • Radical recombination :

    CH OC O CH S+HCH OC O CH +18\text{CH OC O CH S}^\cdot +\text{H}^\cdot \rightarrow \text{CH OC O CH }+\frac{1}{8}\text{S }

The dimerization of MTG facilitates this pathway by weakening the S–H bond via intramolecular hydrogen bonding .

Matrix-Isolation Photolysis

Under cryogenic matrix conditions (argon, 12 K), MTG photolysis follows a unimolecular pathway, yielding:

  • Methanol (CH₃OH)

  • Thioformaldehyde (H₂C=S)

  • Carbon monoxide (CO)
    These products remain trapped in the matrix cage, limiting secondary reactions .

Reactions with Molecular Oxygen

The presence of O₂ during photolysis introduces oxidative pathways:

ConditionMajor ProductsMinor Products
Gas Phase + O₂SO₂, CH₃OH, HC(O)OH (formic acid)CO
Matrix + O₂SO₂, H₂CO (formaldehyde), CO₂CH₄, CO

Mechanistic Highlights :

  • Thiyl radical oxidation :

    CH OC O CH S+CH OC O CH SOO\text{CH OC O CH S}^\cdot +\text{O }\rightarrow \text{CH OC O CH SOO}^\cdot
  • Subsequent decomposition forms SO₂ and oxygenated organics (e.g., formic acid).

Biochemical Interactions

MTG participates in reductive activation of antibiotics like dynemicin A :

  • Major product : Dynemicin H (C₃₀H₂₃NO₉), formed via hydrogenation at C-8 .

  • Minor product : Dynemicin S (C₃₃H₂₇NO₁₁S), an MTG adduct at C-8 .

DNA Cleavage Mechanism :
MTG reduces dynemicin A, generating a biradical intermediate that abstracts hydrogen from DNA, leading to strand scission. This mimics NADPH-driven activation but without subsequent enzymatic repair .

Synthetic Reaction Considerations

During MTG synthesis, side reactions are suppressed using non-oxidizing acids and controlled feed rates :

  • Undesired pathways :

    • Oxidation to disulfides.

    • Esterification catalysis.

  • Optimized yield : ≥85% with ≥98.5% purity .

Table 1: Photolysis Products of MTG

ConditionProductsMechanismReference
Gas PhaseCH₃OC(O)CH₃, S₈Radical-mediated desulfurization
Matrix IsolationCH₃OH, H₂C=S, COUnimolecular decomposition
Gas Phase + O₂SO₂, CH₃OH, HC(O)OH, COOxidative radical chain

Table 2: Biochemical Products with Dynemicin A

ProductFormulaRole in DNA CleavageReference
Dynemicin HC₃₀H₂₃NO₉Inactive
Dynemicin SC₃₃H₂₇NO₁₁SInactive

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing methyl thioglycolate in laboratory settings, and how can reproducibility be ensured?

this compound is typically synthesized via condensation reactions, such as reacting thioglycolic acid with methanol under acidic catalysis. For example, in polymer functionalization, it is used with a molar ratio of 3:1 (SMe/VTM) under controlled conditions . Reproducibility hinges on documenting reagent purity, reaction temperature, catalyst type, and inert atmosphere handling (due to its air sensitivity) . Detailed procedural steps should follow guidelines for experimental reporting, including explicit characterization data (e.g., NMR peaks at 3.25 ppm for methylene protons and 3.78 ppm for methoxy groups) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR Spectroscopy : Peaks at δ 3.25 ppm (CH₂S) and δ 3.78 ppm (OCH₃) confirm functional groups .
  • GC-MS : Monitors volatile impurities and degradation products.
  • Refractometry : Measures refractive index (n²⁰/D 1.466) to verify consistency with literature . Purity assessments should adhere to standardized protocols, such as those in , which emphasize replicable data presentation and statistical validation.

Q. What are the critical safety considerations when handling this compound in laboratory experiments?

this compound is air-sensitive and emits toxic fumes upon decomposition. Protocols mandate storage under inert gas (e.g., N₂) at temperatures below +30°C . Handling requires fume hoods, PPE (gloves, goggles), and immediate neutralization of spills with alkaline solutions. Stability studies should preemptively address reactivity with oxidizing agents .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in nucleophilic vs. radical-mediated pathways, and what experimental evidence supports these distinctions?

In nucleophilic pathways (e.g., thiol-ene reactions), this compound acts as a sulfur nucleophile, forming covalent bonds with electrophilic centers. Radical pathways, such as those in polymer grafting, involve initiators like AIBN to generate thiyl radicals, confirmed via ESR spectroscopy . Contrasting outcomes (e.g., regioselectivity or byproduct formation) can be analyzed using kinetic studies and DFT calculations to map transition states .

Q. What methodologies resolve contradictions in reported kinetic data for this compound’s esterification or hydrolysis reactions?

Discrepancies in rate constants or product yields often arise from variations in solvent polarity, catalyst loading, or measurement techniques (e.g., in situ IR vs. offline titration). Systematic reviews () recommend meta-analyses to isolate confounding variables, such as temperature gradients or impurities in starting materials. Replicating studies under strictly controlled conditions (e.g., anhydrous solvents, standardized equipment) reduces ambiguity .

Q. How can researchers optimize this compound’s stability in long-term catalytic applications, such as polymer functionalization?

Degradation pathways (e.g., oxidation to disulfides or hydrolysis to thioglycolic acid) are mitigated by:

  • Encapsulation : Embedding in silica matrices to limit air exposure.
  • Additives : Incorporating radical scavengers (e.g., BHT) to suppress auto-oxidation.
  • In Situ Monitoring : Using real-time FTIR or Raman spectroscopy to track stability . Accelerated aging studies under controlled humidity and temperature provide predictive insights .

Q. What advanced computational models predict this compound’s reactivity in novel synthetic pathways?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) model solvation effects and transition states. For instance, MD predicts preferential attack at the thiocarbonyl group in Michael addition reactions, validated experimentally via LC-MS . Machine learning algorithms trained on reaction databases can further refine predictive accuracy .

Q. Methodological Guidance

Q. How should researchers design experiments to distinguish between this compound’s primary and secondary reaction products?

  • Isotopic Labeling : Use ¹³C-labeled methanol to track esterification sites via NMR.
  • Chromatographic Separation : Employ HPLC with UV/Vis detection (λ = 254 nm) to isolate intermediates.
  • Tandem MS : Fragmentation patterns identify structurally similar byproducts .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

Nonlinear regression models (e.g., Hill equation) quantify efficacy and potency in enzyme inhibition assays. For meta-analyses, mixed-effects models account for inter-study variability in IC₅₀ values, while funnel plots detect publication bias .

Q. How can interdisciplinary collaboration enhance this compound’s application in emerging fields like green chemistry?

Partnerships with computational chemists, toxicologists, and engineers enable:

  • Solvent Optimization : Replacing volatile organic solvents with ionic liquids.
  • Lifecycle Analysis : Assessing environmental impact via LCA software (e.g., SimaPro).
  • Biocatalysis : Engineering enzymes (e.g., lipases) for selective ester synthesis .

Properties

IUPAC Name

methyl 2-sulfanylacetate
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InChI

InChI=1S/C3H6O2S/c1-5-3(4)2-6/h6H,2H2,1H3
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InChI Key

MKIJJIMOAABWGF-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CS
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Molecular Formula

C3H6O2S
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DSSTOX Substance ID

DTXSID0033673
Record name Methyl thioglycolate
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Molecular Weight

106.15 g/mol
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Physical Description

Colorless liquid with a stench; [MSDSonline]
Record name Methyl thioglycolate
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Boiling Point

148 °C
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Mechanism of Action

METHYL THIOGLYCOLATE PRODUCED REVERSIBLE ANTAGONISM OF OXYTOCIN ON ISOLATED UTERUS OF RAT, AN ANTAGONISM THAT OCCURRED AT RECEPTOR LEVEL. IT WAS SUGGESTED THAT THIS WAS CAUSED BY REVERSIBLE INACTIVATION OF ESSENTIAL DISULFIDE GROUPS IN THE RECEPTORS.
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CAS No.

2365-48-2
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Retrosynthesis Analysis

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